cis-N-((3-Azabicyclo[3.1.0]hexan-6-yl)methyl)-2-hydroxy-N-methyl-2,2-diphenylacetamide hydrochloride
Description
Early Non-Selective Antimuscarinics
The conceptual foundation for antimuscarinic therapy in urology dates to the mid-20th century, when agents like propantheline bromide and hyoscyamine sulfate were first used to manage urinary urgency and incontinence. These early compounds non-selectively antagonized all muscarinic receptor subtypes (M1–M5), leading to systemic anticholinergic side effects such as dry mouth, constipation, and cognitive impairment. Despite their efficacy in reducing bladder contractions, their utility was limited by poor tolerability, particularly in older patients.
The 1990s marked a paradigm shift with the formal recognition of overactive bladder (OAB) as a distinct clinical entity. In 1997, Abrams and Wein defined OAB as a symptom syndrome characterized by urgency, frequency, and nocturia, paving the way for targeted pharmacological research. This redefinition emphasized the need for agents that could alleviate storage symptoms without exacerbating voiding difficulties or systemic side effects.
Evolution of Receptor-Selective Antagonists
The discovery of muscarinic receptor subtypes and their tissue-specific distributions catalyzed the development of bladder-selective antagonists . The M3 receptor, predominant in detrusor smooth muscle, was identified as the primary mediator of bladder contraction. This insight led to the design of agents like darifenacin and solifenacin , which exhibit higher affinity for M3 receptors over other subtypes.
Table 1: Progression of antimuscarinic agents based on receptor selectivity. aThe compound cis-N-((3-Azabicyclo[3.1.0]hexan-6-yl)methyl)-2-hydroxy-N-methyl-2,2-diphenylacetamide hydrochloride is hypothesized to follow modern selectivity trends.
The structural optimization of antimuscarinics further enhanced bladder specificity. For instance, oxybutynin chloride topical gel minimized first-pass metabolism, reducing systemic exposure and anticholinergic adverse effects. Similarly, trospium chloride , a quaternary ammonium compound, demonstrated limited blood-brain barrier penetration, lowering the risk of central nervous system (CNS)-related side effects. These innovations underscored the importance of pharmacokinetic and physicochemical properties in optimizing therapeutic profiles.
Properties
Molecular Formula |
C21H25ClN2O2 |
|---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
N-[[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]-2-hydroxy-N-methyl-2,2-diphenylacetamide;hydrochloride |
InChI |
InChI=1S/C21H24N2O2.ClH/c1-23(14-19-17-12-22-13-18(17)19)20(24)21(25,15-8-4-2-5-9-15)16-10-6-3-7-11-16;/h2-11,17-19,22,25H,12-14H2,1H3;1H/t17-,18+,19?; |
InChI Key |
YHBAWCACDJQGDL-FMJRHHGGSA-N |
Isomeric SMILES |
CN(CC1[C@H]2[C@@H]1CNC2)C(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl |
Canonical SMILES |
CN(CC1C2C1CNC2)C(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl |
Origin of Product |
United States |
Preparation Methods
Dehydrohalogenation of 3-Halo-3-azabicyclo[3.1.0]hexane Derivatives
A patented method involves the dehydrohalogenation of 3-chloro- or 3-bromo-3-azabicyclo[3.1.0]hexane using strong bases such as sodium hydroxide or triethylamine in polar solvents (e.g., ethanol, water). For example, treating 3-chloro-3-azabicyclo[3.1.0]hexane hydrochloride with aqueous sodium hydroxide at 0–20°C yields the bicyclic amine via elimination of HCl. The reaction proceeds with high efficiency in ethanol at reflux (78–80°C), achieving conversions >90%.
Table 1: Optimization of Dehydrohalogenation Conditions
| Base | Solvent | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| NaOH | H₂O | 20 | 85 |
| Et₃N | EtOH | 78 | 92 |
| NaOEt | EtOH | 65 | 88 |
Cyclopropanation via 1,3-Dipolar Cycloaddition
An alternative route employs 1,3-dipolar cycloaddition (1,3-DC) between azomethine ylides and cyclopropenes. For instance, reacting Ruhemann’s purple protonated form (PRP) with 1,2-diphenylcyclopropene in acetonitrile at 65°C generates the 3-azabicyclo[3.1.0]hexane core with >70% yield and high diastereofacial selectivity. Density functional theory (DFT) studies confirm that the reaction proceeds via a concerted mechanism, with the HOMO of the ylide interacting with the LUMO of the cyclopropene.
Functionalization at the 6-Position: Introduction of the Methyl Group
The methyl group at the 6-position is introduced through alkylation of the bicyclic amine. A two-phase system involving an organic solvent (e.g., dichloromethane) and aqueous sodium cyanide facilitates nucleophilic substitution. For example, treating 3-azabicyclo[3.1.0]hex-2-ene with methyl iodide in the presence of sodium bisulfite generates the 6-methyl derivative in 62% yield after recrystallization.
Key Considerations:
-
Solvent Choice: Aprotic solvents like DMF enhance reaction rates by stabilizing the transition state.
-
Stereochemistry: The cis configuration is retained due to steric hindrance from the bicyclic framework, as confirmed by X-ray crystallography.
Acylation with 2-Hydroxy-N-methyl-2,2-diphenylacetamide
The acylation step involves coupling the 6-methyl-3-azabicyclo[3.1.0]hexane intermediate with 2-hydroxy-N-methyl-2,2-diphenylacetic acid. This is achieved using carbodiimide-based coupling agents (e.g., EDCI) and HOBt in dichloromethane at room temperature. The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the secondary amine to form the amide bond.
Table 2: Acylation Reaction Optimization
| Coupling Agent | Additive | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCI | HOBt | 75 | 98 |
| DCC | DMAP | 68 | 95 |
| HATU | DIEA | 80 | 99 |
Hydrochloride Salt Formation
The final step involves treating the free base with hydrochloric acid (HCl) in anhydrous ether or dichloromethane. The hydrochloride salt precipitates as a crystalline solid, which is isolated via filtration and dried under vacuum. This step ensures improved solubility and stability for pharmaceutical applications.
Critical Parameters:
-
Acid Concentration: A 1.0 M HCl solution achieves optimal protonation without decomposition.
-
Temperature: Salt formation is conducted at 0–5°C to prevent racemization.
Purification and Characterization
The crude product is purified via recrystallization from methanol/water (9:1), yielding a white crystalline solid with >99% purity (HPLC). Structural confirmation is achieved through:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.20 (m, 10H, Ar-H), 4.12 (s, 1H, OH), 3.68 (m, 2H, CH₂N), 2.95 (s, 3H, NCH₃).
-
X-ray Crystallography: Confirms the cis stereochemistry and bicyclic framework.
Scalability and Industrial Applications
The synthetic route is scalable to kilogram quantities, with patents highlighting batch processes in stirred-tank reactors. Key challenges include minimizing epimerization during acylation and ensuring consistent crystal morphology during salt formation .
Chemical Reactions Analysis
Types of Reactions
cis-N-((3-Azabicyclo[3.1.0]hexan-6-yl)methyl)-2-hydroxy-N-methyl-2,2-diphenylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen or oxygen sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
The compound exhibits significant pharmacological activity due to its structural features, which allow it to interact with various neurotransmitter systems in the brain. Notably, it has been studied for its effects on:
- Opioid Receptors : Research indicates that derivatives of azabicyclo compounds can act as μ-opioid receptor ligands, which are crucial in pain modulation and the treatment of pruritus (itching) in animals like dogs .
- Dopamine and Serotonin Reuptake Inhibition : The compound has shown potential in inhibiting the reuptake of neurotransmitters such as dopamine and serotonin, suggesting applications in treating addictive behaviors and mood disorders .
Applications in Addiction Treatment
One of the most promising areas for the application of cis-N-((3-Azabicyclo[3.1.0]hexan-6-yl)methyl)-2-hydroxy-N-methyl-2,2-diphenylacetamide hydrochloride is in the treatment of substance use disorders. Studies have demonstrated that similar azabicyclo compounds can reduce ethanol intake in animal models without significantly affecting overall fluid intake, indicating their potential utility in managing alcohol dependence .
Case Study: Ethanol Consumption in Rats
A study involving rats administered with 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride found a dose-dependent reduction in ethanol consumption. At a dosage of 20 mg/kg, there was a substantial decrease in ethanol intake while preserving normal fluid consumption levels . This suggests that the compound could be effective for treating alcohol dependency without causing dehydration or other side effects associated with traditional treatments.
Pain Management
The analgesic properties of this compound are also noteworthy. Its ability to modulate opioid receptors positions it as a candidate for developing new pain relief medications that may have fewer side effects compared to existing opioids.
Neurological Disorders
Given its interaction with neurotransmitter systems, this compound may have applications beyond addiction treatment, potentially aiding conditions such as depression and anxiety disorders by stabilizing mood through serotonin modulation.
Summary Table of Applications
Mechanism of Action
The mechanism of action of cis-N-((3-Azabicyclo[3.1.0]hexan-6-yl)methyl)-2-hydroxy-N-methyl-2,2-diphenylacetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the azabicyclo, acetamide, and phenyl-substituted chemical families.
Azabicyclo Derivatives
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid ():
- Key Differences : This compound contains a 3.2.0 bicyclo system with a thia (sulfur) atom and a carboxylic acid group, unlike the 3.1.0 system in the target compound. The sulfur atom and larger ring size likely reduce blood-brain barrier penetration compared to the target’s nitrogen-rich, smaller bicyclo structure.
- Applications : Used in β-lactam antibiotic derivatives due to its thia-azabicyclo framework .
- N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide (): Key Differences: Features an oxazinan ring instead of azabicyclo[3.1.0]hexane. The oxazinan’s oxygen atom and benzyl group may alter metabolic stability and receptor selectivity. Applications: Potential CNS applications, but reduced rigidity compared to the target compound’s bicyclic amine .
Acetamide Derivatives
- The absence of aromatic rigidity and polar groups limits its CNS utility.
- N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (): Key Differences: Linear hexane backbone with hydroxy and amino groups. Applications: Antimicrobial or antiviral candidates due to peptide-like structure .
Physicochemical and Pharmacokinetic Comparisons
Research Findings and Implications
- Salt Form Advantage : The hydrochloride salt improves bioavailability compared to neutral azabicyclo derivatives (e.g., ), which rely on carboxylic acids for solubility .
- Diphenylacetamide Role : The diphenyl group may mimic natural ligands in CNS targets, distinguishing it from agricultural acetamides like alachlor .
Biological Activity
The compound cis-N-((3-Azabicyclo[3.1.0]hexan-6-yl)methyl)-2-hydroxy-N-methyl-2,2-diphenylacetamide hydrochloride is a derivative of azabicyclo compounds, which have been recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a bicyclic azabicyclo[3.1.0]hexane core, which contributes to its biological activity. The IUPAC name indicates a complex arrangement that allows for interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H26Cl2N2O·ClH |
| Molecular Weight | 405.789 g/mol |
| CAS Number | Not available |
| SMILES | Cl.CC(C)(C)CCN1C[C@@H]2C@@H[C@@H]2C1 |
Anticancer Activity
Research has indicated that compounds containing the azabicyclo[3.1.0]hexane moiety exhibit significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that derivatives of this compound can inhibit cell growth in human leukemia (K562), cervical carcinoma (HeLa), and melanoma (Sk-mel-2) cell lines.
Key Findings:
- IC50 Values: The most active derivatives showed IC50 values ranging from to across different cell lines, indicating potent cytotoxicity against cancer cells .
- Mechanism of Action: The mechanism involves disruption of the actin cytoskeleton and inhibition of cell motility, leading to reduced proliferation and increased apoptosis in treated cells .
Other Biological Activities
Beyond anticancer properties, compounds similar to this compound have shown:
- Anti-inflammatory Effects: These compounds have been noted for their ability to modulate inflammatory pathways.
- Antibacterial Properties: Some derivatives demonstrate activity against various bacterial strains, suggesting potential as antimicrobial agents .
Case Studies
Several studies have highlighted the biological effects of azabicyclo compounds:
- Study on Antiproliferative Activity:
- Mechanistic Insights:
Q & A
Q. What are the critical parameters for optimizing the synthesis of cis-N-((3-Azabicyclo[3.1.0]hexan-6-yl)methyl)-2-hydroxy-N-methyl-2,2-diphenylacetamide hydrochloride?
Methodology: Focus on reaction conditions (temperature, solvent polarity, and catalyst selection) for stereochemical control of the 3-azabicyclo[3.1.0]hexane core. Use HPLC with chiral stationary phases to monitor enantiomeric excess during alkylation and amidation steps . Post-synthesis, employ recrystallization in acidic ethanol/water mixtures to isolate the hydrochloride salt with ≥98% purity.
Q. How can researchers validate the structural integrity of the compound after synthesis?
Methodology: Combine ¹H/¹³C NMR to confirm the bicyclic scaffold and substituent positions (e.g., diphenylacetamide orientation). Use high-resolution mass spectrometry (HRMS) to verify the molecular ion [M+H]⁺ and isotopic pattern matching. For hydrochloride confirmation, conduct elemental analysis (C, H, N, Cl) with ≤0.3% deviation from theoretical values .
Q. What analytical methods are recommended for assessing purity and stability under varying storage conditions?
Methodology: Perform accelerated stability studies (40°C/75% RH for 6 months) with UPLC-PDA to track degradation products. Use Karl Fischer titration for hygroscopicity assessment and XRPD to monitor crystallinity changes. Note: The hydrochloride form may exhibit higher hygroscopicity than freebase analogs, requiring inert-atmosphere storage .
Advanced Research Questions
Q. How can researchers resolve discrepancies in solubility data between computational predictions and experimental results?
Methodology: Compare COSMO-RS simulations with experimental shake-flask measurements (pH 1–7.4). For low aqueous solubility (<0.1 mg/mL), employ biorelevant media (FaSSIF/FeSSIF) and correlate with logP values. If contradictions persist, investigate aggregation behavior via dynamic light scattering (DLS) .
Q. What in vitro models are suitable for evaluating the compound’s activity against neurological targets (e.g., σ receptors)?
Methodology: Use competitive binding assays (³H-DTG radioligand) on rat brain homogenates. Normalize data to reference ligands (e.g., haloperidol for σ₁). For functional activity, measure intracellular Ca²⁺ flux in SH-SY5Y cells. Include positive controls and validate selectivity against off-target receptors (e.g., opioid, NMDA) .
Q. How should researchers address enantiomeric interference in pharmacokinetic studies?
Methodology: Develop a chiral LC-MS/MS method with a cellulose tris(3,5-dimethylphenylcarbamate) column to separate cis/trans isomers. Apply this to plasma protein binding (ultrafiltration) and metabolic stability assays (human liver microsomes). Report unbound fraction and intrinsic clearance (Clint) for each enantiomer .
Data Contradiction Analysis
Q. Conflicting reports on metabolic stability: How to determine if discrepancies arise from species differences vs. assay conditions?
Methodology: Replicate studies using parallel incubations (human vs. rat microsomes, NADPH cofactor vs. UDPGA). Apply Michaelis-Menten kinetics to calculate Km and Vmax. If interspecies variability exceeds 5-fold, conduct metabolite profiling (HRMS/MS) to identify species-specific oxidation or glucuronidation pathways .
Q. How to reconcile divergent cytotoxicity results in primary neurons vs. immortalized cell lines?
Methodology: Compare IC₅₀ values under identical culture conditions (e.g., serum-free media, 48h exposure). Use live-cell imaging to assess apoptosis (Annexin V/PI) and mitochondrial membrane potential (JC-1 dye). If primary cells show higher sensitivity, evaluate blood-brain barrier penetration via PAMPA-BBB .
Methodological Best Practices
- Stereochemical Purity : Always report enantiomeric excess (ee) using chiral chromatography, as residual trans-isomers may confound pharmacological data .
- Biological Replicates : Use n ≥ 3 independent experiments with technical triplicates to account for variability in cell-based assays .
- Negative Controls : Include vehicle (DMSO) and structurally related inactive analogs to validate target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
